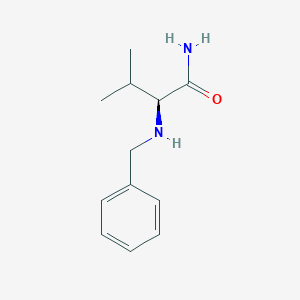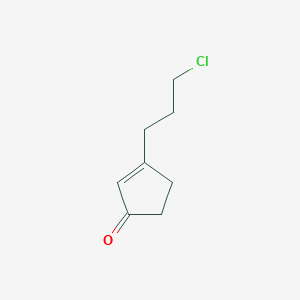
3-(3-Chloropropyl)cyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropropyl)cyclopent-2-enone is an organic compound with the molecular formula C8H11ClO It features a cyclopent-2-enone ring substituted with a 3-chloropropyl group
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclopent-2-enone: One common method involves the alkylation of cyclopent-2-enone with 1-chloro-3-propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Grignard Reaction: Another approach is the Grignard reaction, where cyclopent-2-enone is reacted with a Grignard reagent prepared from 3-chloropropyl bromide and magnesium in anhydrous ether.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are commonly employed.
Types of Reactions:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The carbonyl group in the cyclopent-2-enone ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Substitution: Various substituted cyclopent-2-enone derivatives.
Reduction: Cyclopent-2-enol derivatives.
Oxidation: Cyclopent-2-enone carboxylic acids.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Ligand in Catalysis: Acts as a ligand in certain catalytic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored as a potential intermediate in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropropyl)cyclopent-2-enone largely depends on its chemical reactivity. The compound can interact with various molecular targets through its reactive sites:
Carbonyl Group: Can form hydrogen bonds and undergo nucleophilic addition reactions.
Chloropropyl Group: Can participate in substitution reactions, introducing new functional groups.
These interactions can modulate biological pathways, making the compound useful in medicinal chemistry for drug development.
Comparación Con Compuestos Similares
Cyclopent-2-enone: Lacks the chloropropyl group, making it less reactive in substitution reactions.
3-Chlorocyclopent-2-enone: Similar structure but without the propyl chain, affecting its physical and chemical properties.
3-(3-Bromopropyl)cyclopent-2-enone: Similar but with a bromine atom, which can influence reactivity and reaction conditions.
Uniqueness: 3-(3-Chloropropyl)cyclopent-2-enone is unique due to the presence of both a reactive carbonyl group and a chloropropyl chain, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C8H11ClO |
|---|---|
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
3-(3-chloropropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c9-5-1-2-7-3-4-8(10)6-7/h6H,1-5H2 |
Clave InChI |
RIXUETDPHHKEDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C1CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
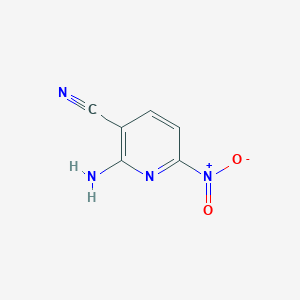
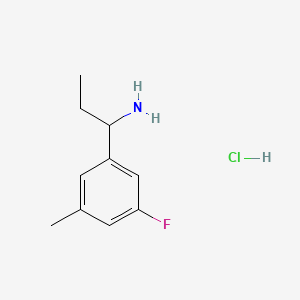


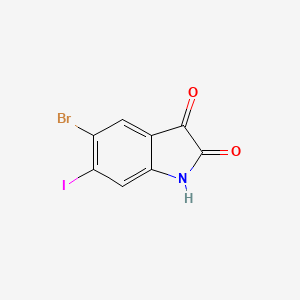
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
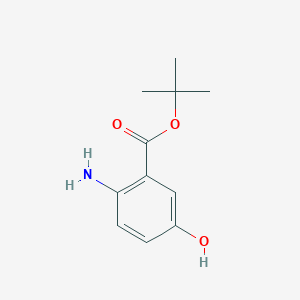
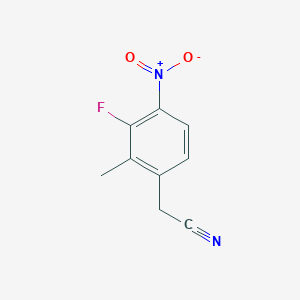

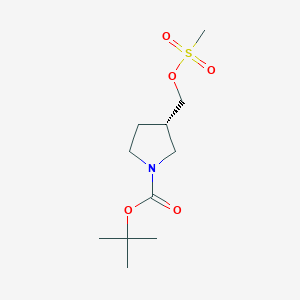
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
